N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase expressed in hematopoietic progenitor cells, and mutations in FLT3 are often associated with acute myeloid leukemia (AML) . CDKs are a family of protein kinases that regulate the cell cycle .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways regulated by FLT3 and CDKs .
Biochemical Pathways
The inhibition of FLT3 and CDKs by this compound affects several biochemical pathways. These include the FLT3 signaling pathway, which regulates the proliferation and survival of hematopoietic progenitor cells, and the cell cycle, which is controlled by CDKs . The compound’s action leads to the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5 .
Pharmacokinetics
The compound has been shown to be orally available , suggesting that it is well absorbed and can reach its targets in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . In MV4-11 cells, a type of human leukemia cell line, the compound shows antiproliferative activities .
Biochemical Analysis
Biochemical Properties
The compound N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins . It exhibits excellent inhibition of FLT3 and CDK, which are critical enzymes in cell signaling pathways . The nature of these interactions is primarily noncovalent, contributing to the compound’s selectivity over other kinome .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function significantly. It has been associated with the inhibition of key cellular processes, particularly those involving cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . Its noncovalent interactions with T790M mutants of EGFR have been particularly noted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-28-12-14-29(15-13-28)23-26-21(25-17-8-10-19(31-2)11-9-17)20-16-24-30(22(20)27-23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWDUWMSBQBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.